Product packaging for Silane, trimethyl(octyloxy)-(Cat. No.:CAS No. 14246-16-3)

Silane, trimethyl(octyloxy)-

Cat. No.: B076544
CAS No.: 14246-16-3
M. Wt: 202.41 g/mol
InChI Key: CDGIKLPUDRGJQN-UHFFFAOYSA-N
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Description

Contextualization within Organosilane Chemistry

Organosilane chemistry is a broad field that studies compounds containing carbon-silicon bonds. vt.edu These compounds are known for their unique chemical and physical properties, which arise from the differences in electronegativity and atomic size between silicon and carbon. google.com Organosilanes are widely used as coupling agents, surface modifiers, and in the synthesis of polymers and other advanced materials. vt.edunih.gov

The general structure of an organosilane is RₙSi(OX)₄₋ₙ, where 'R' is an organo-functional group and 'OX' is a hydrolyzable group, typically an alkoxy group. vt.edu This dual functionality allows organosilanes to act as a bridge between inorganic and organic materials. vt.edu The hydrolyzable groups can react with inorganic substrates like glass or metal oxides to form stable siloxane bonds (Si-O-Si), while the organic functional group can interact with a polymer matrix. vt.edu

Trimethyl(octyloxy)silane fits within this class of compounds as an alkylalkoxysilane. The trimethylsilyl (B98337) group is relatively stable, while the octyloxy group provides a long hydrocarbon chain that influences its physical properties, such as solubility and hydrophobicity.

Significance of Alkylalkoxysilanes with Extended Hydrocarbon Chains

Alkylalkoxysilanes with extended hydrocarbon chains, such as the octyl group in trimethyl(octyloxy)silane, are of particular significance in materials science and surface chemistry. The long alkyl chain imparts a high degree of hydrophobicity (water repellency) to surfaces treated with these silanes. researchgate.net This property is highly desirable for creating water-repellent coatings, protecting materials from moisture, and reducing surface energy. escholarship.org

The length of the alkyl chain plays a crucial role in the effectiveness of the surface modification. Longer chains generally lead to a more densely packed and ordered monolayer on the substrate surface, resulting in superior hydrophobic properties. These long-chain alkylalkoxysilanes are used in a variety of applications, including:

Surface protection of building materials: To prevent water absorption and damage.

Anti-stiction coatings for microelectromechanical systems (MEMS): To prevent microscopic components from sticking together. escholarship.org

Filler treatment in polymer composites: To improve the dispersion of inorganic fillers in a polymer matrix and enhance the mechanical properties of the composite. chem960.com

Stationary phases in chromatography: The hydrophobic alkyl chains can be bonded to silica (B1680970) supports to create reversed-phase columns for separating nonpolar analytes. creighton.eduthescipub.com

Research has shown that while these long-chain silanes provide excellent surface hydrophobicity, the chain length can sometimes hinder the penetration of the silane (B1218182) into porous materials. psu.edu

Evolution of Research in Silyl (B83357) Ether Derivatives

Silyl ethers, which are characterized by a silicon-oxygen bond to an organic group (R-O-SiR'₃), are a fundamental class of compounds in organic synthesis and materials science. Initially, the primary use of silyl ethers was as protecting groups for alcohols. researchgate.net The trimethylsilyl (TMS) group, for instance, was one of the first to be widely used to temporarily block the reactivity of hydroxyl groups during multi-step organic syntheses. nist.gov

Over time, research has evolved to explore the diverse reactivity and applications of silyl ether derivatives beyond their protective role. researchgate.net The development of a wide array of silylating agents with varying steric and electronic properties has allowed for the selective protection and deprotection of alcohols under different reaction conditions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26OSi B076544 Silane, trimethyl(octyloxy)- CAS No. 14246-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14246-16-3

Molecular Formula

C11H26OSi

Molecular Weight

202.41 g/mol

IUPAC Name

trimethyl(octoxy)silane

InChI

InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-11H2,1-4H3

InChI Key

CDGIKLPUDRGJQN-UHFFFAOYSA-N

SMILES

CCCCCCCCO[Si](C)(C)C

Canonical SMILES

CCCCCCCCO[Si](C)(C)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetic Profiles of Trimethyl Octyloxy Silane Systems

Hydrolysis and Condensation Mechanisms

The fundamental reactive processes of trimethyl(octyloxy)silane involve hydrolysis and condensation, which are significantly influenced by the presence of acid or base catalysts. These reactions lead to the formation of silanols and subsequently polysiloxanes.

Acid-Catalyzed Pathways of Alkoxysilane Hydrolysis

Under acidic conditions, the hydrolysis of alkoxysilanes such as trimethyl(octyloxy)silane is initiated by the protonation of the oxygen atom in the octyloxy group. nih.govunm.eduresearchgate.net This initial and rapid step renders the silicon atom more electrophilic, thereby increasing its susceptibility to a backside nucleophilic attack by water. nih.gov This process is generally considered a specific acid-catalyzed reaction, with the reaction rate being dependent on the concentration of hydronium ions. unm.edu

The general steps for acid-catalyzed hydrolysis are as follows:

Protonation: The alkoxide group is protonated by an acid catalyst (H₃O⁺). ≡Si-OR + H₃O⁺ ⇌ ≡Si-O⁺(H)R + H₂O

Nucleophilic Attack: A water molecule attacks the electrophilic silicon center. H₂O + ≡Si-O⁺(H)R → [H₂O···Si···O(H)R]⁺

Product Formation: A proton is transferred, leading to the formation of a silanol (B1196071) and an alcohol, and regeneration of the acid catalyst. [H₂O···Si···O(H)R]⁺ + H₂O → ≡Si-OH + ROH + H₃O⁺

Under acidic conditions with low water-to-silane ratios, the resulting silanols tend to undergo condensation, leading to the formation of weakly branched, polymeric networks. unm.eduresearchgate.net This is because the protonated silanol preferentially condenses with less acidic, neutral silanol end groups. nih.gov

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of Alkoxysilanes

FactorEffect on Reaction RateReference
Electron-donating substituents on Si Increase unm.edu
Steric bulk of alkoxy groups Decrease gelest.com
Acid concentration Increase (specific acid catalysis) unm.edu
Water concentration Increases up to a certain limit nih.gov

Base-Catalyzed Pathways of Alkoxysilane Hydrolysis

In a basic medium, the hydrolysis of trimethyl(octyloxy)silane proceeds through a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group (≡SiO⁻) on the silicon atom. nih.govunm.edu This attack is the rate-determining step and is facilitated by the withdrawal of electron density from the silicon atom by the alkoxy groups. afinitica.com

The proposed mechanism is typically an Sₙ2-Si type, involving a pentacoordinate or hexacoordinate transition state or intermediate. nih.gov The rate of base-catalyzed hydrolysis is sensitive to both steric and inductive effects. nih.gov Unlike in acid-catalyzed pathways, electron-withdrawing groups on the silicon atom accelerate the reaction by making the silicon more susceptible to nucleophilic attack. ingentaconnect.com Consequently, the hydrolysis rate generally decreases with an increasing number of alkyl substitutions for alkoxy groups. unm.edu

The general steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: A hydroxide ion attacks the silicon atom. OH⁻ + ≡Si-OR → [HO···Si···OR]⁻

Leaving Group Departure: The alkoxy group departs, forming a silanolate. [HO···Si···OR]⁻ → ≡Si-OH + RO⁻

Proton Exchange: The alkoxide ion abstracts a proton from a water molecule. RO⁻ + H₂O → ROH + OH⁻

Base-catalyzed hydrolysis, particularly with high water-to-silane ratios, tends to produce highly branched, colloidal-like particles. unm.eduresearchgate.net This is attributed to the fact that deprotonated silanols preferentially attack the more acidic silanol groups, leading to more condensed and branched structures. nih.gov

Table 2: Comparison of Acid- and Base-Catalyzed Alkoxysilane Hydrolysis

FeatureAcid-Catalyzed PathwayBase-Catalyzed PathwayReference
Initial Step Protonation of the alkoxy groupNucleophilic attack by OH⁻ or ≡SiO⁻ nih.govunm.edu
Intermediate/Transition State Positively chargedPentacoordinate, negatively charged nih.govunm.eduingentaconnect.com
Effect of Electron-Donating Groups on Si AcceleratesDecelerates unm.edu
Resulting Polymer Structure Weakly branched, "polymeric"Highly branched, "colloidal" unm.eduresearchgate.net

Role of Water and Catalytic Species in Silane (B1218182) Reactivity

Water is a crucial reactant in the hydrolysis of trimethyl(octyloxy)silane. The water-to-silane molar ratio (r) is a primary factor controlling the kinetics of polymerization. nih.gov Stoichiometrically, the complete hydrolysis of a monofunctional silane like trimethyl(octyloxy)silane requires a molar ratio of 0.5. nih.gov Increasing the water concentration generally enhances the rate of hydrolysis up to a certain point. nih.gov However, an excessive amount of water can inhibit the reaction, possibly due to the decreased solubility of the alkoxysilane. nih.gov The order of the hydrolysis reaction with respect to water can vary significantly depending on the solvent and catalyst used. nih.gov

Catalytic species, both acidic and basic, play a pivotal role in accelerating the hydrolysis reaction, which is typically slow under neutral conditions. nih.gov

Acid catalysts (e.g., HCl) function by protonating the alkoxy group, making it a better leaving group and rendering the silicon atom more electrophilic. nih.govresearchgate.net

Base catalysts (e.g., NH₃, NaOH) provide a source of hydroxide ions, which are strong nucleophiles that directly attack the silicon atom. nih.govunm.edu

The choice of catalyst not only affects the rate of hydrolysis but also influences the subsequent condensation reactions and the final structure of the resulting polysiloxane network. unm.edugelest.com For instance, acid catalysis often leads to linear or randomly branched polymers, while base catalysis promotes the formation of more compact, highly branched structures or particles. unm.edugelest.com

Oligomerization and Polymerization Processes of Silanols

Following hydrolysis, the resulting silanols, such as trimethylsilanol (B90980), are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). bohrium.comgelest.com This process leads to the formation of oligomers and, eventually, polymers. nih.gov The condensation can proceed through two main pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Condensation: A silanol group reacts with an unhydrolyzed alkoxysilane to form a siloxane bond and an alcohol molecule. unm.edu ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

The kinetics of these condensation reactions are also pH-dependent. unm.edu In acidic media, protonated silanols are the reactive species, while in basic media, deprotonated silanolates are involved. nih.govunm.edu The structure of the final polymer is heavily influenced by the relative rates of hydrolysis and condensation. researchgate.net Under acidic conditions, hydrolysis can be the rate-limiting step, leading to the formation of less branched polymers. unm.edu Conversely, under basic conditions, condensation is often faster, resulting in the growth of more compact and highly cross-linked structures. unm.eduresearchgate.net The polymerization process begins with the formation of small oligomers, which then grow into higher molecular weight species until a gel or solid phase separates. nih.gov

Organic Transformation Reactions Mediated by Organosilanes

Transetherification Reactions

Trimethyl(octyloxy)silane can participate in transetherification reactions, which involve the exchange of its octyloxy group with another alkoxy group from an alcohol. This transformation is a subset of transesterification reactions involving alkoxysilanes. google.com While these reactions can be catalyzed by traditional acid or base catalysts, recent studies have demonstrated the efficacy of biocatalysts, such as enzymes. mdpi.com

An example is the enzyme-catalyzed transetherification between an alkoxysilane and an alcohol. In a relevant study, various enzymes were shown to promote the transetherification of trimethylethoxysilane with 1-octanol (B28484) to produce trimethyl(octyloxy)silane. mdpi.com This reaction demonstrates the principle of exchanging an alkoxy group on the silicon atom. The general reaction is:

Me₃Si-OR + R'OH ⇌ Me₃Si-OR' + ROH

In the context of trimethyl(octyloxy)silane, it could react with a different alcohol (e.g., methanol) in the presence of a suitable catalyst to yield trimethylmethoxysilane and 1-octanol.

Table 3: Enzyme-Catalyzed Transetherification of Trimethylethoxysilane with 1-Octanol

EnzymeYield of Trimethyloctyloxysilane (%)Reference
Trypsin ~18 mdpi.comresearchgate.net
Rhizopus oryzae lipase (B570770) (ROL) ~12 mdpi.comresearchgate.net
Lysozyme ~10 mdpi.comresearchgate.net
No Enzyme (Control) 0 mdpi.com
Yields are qualitative area percentages from gas chromatography after 24 hours at 25°C. mdpi.com

This biocatalytic approach offers a milder alternative to conventional chemical methods, which often require harsh conditions and toxic catalysts. mdpi.com The mechanism for acid- or base-catalyzed transetherification would be analogous to the initial steps of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Hydrosilylation Mechanisms

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While traditionally dominated by platinum-based catalysts, recent research has highlighted the efficacy of other transition metals in catalyzing the hydrosilylation of alkenes with tertiary alkoxysilanes like trimethyl(octyloxy)silane.

One notable advancement involves the use of α-diimine nickel catalysts. princeton.edu These systems exhibit high activity and anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes. The proposed mechanism deviates from the classical Chalk-Harrod mechanism often cited for platinum catalysts. mdpi.com Mechanistic studies, including kinetic analysis and deuterium (B1214612) labeling, have led to the formulation of a rate law for the hydrosilylation of 1-octene (B94956) with triethoxysilane (B36694) as:

Rate = k[Ni]1/2[1-octene][(EtO)3SiH] princeton.edu

This rate law suggests a mechanism that involves the dissociation of a nickel hydride dimer as a key step. The subsequent steps are believed to be the fast and reversible insertion of the alkene into the nickel-hydride bond, followed by a turnover-limiting carbon-silicon bond formation step. princeton.edu The redox-active nature of the α-diimine ligand is thought to play a crucial role in stabilizing the nickel center and promoting this distinct mechanistic pathway. princeton.edu

Table 1: Comparison of Proposed Mechanistic Steps in Hydrosilylation

Step Chalk-Harrod Mechanism (Platinum Catalyst) α-Diimine Nickel Catalyst Mechanism
1 Oxidative addition of Si-H to the metal center Dissociation of nickel hydride dimer
2 Coordination of the alkene to the metal center Fast and reversible alkene insertion into Ni-H bond
3 Migratory insertion of the alkene into the M-H bond -

| 4 | Reductive elimination of the alkylsilane product | Turnover-limiting C-Si bond formation |

Reductive Processes Utilizing Organosilanes as Hydride Sources

Organosilanes, including trimethyl(octyloxy)silane, can serve as effective reducing agents in organic synthesis, acting as a source of hydride (H-) or a hydrogen radical (H•). tcichemicals.commsu.edu The mode of action depends on the reaction conditions and the presence of catalysts or initiators.

In ionic hydrogenation, organosilanes transfer a hydride to a substrate, often activated by a strong acid. wikipedia.org This process is particularly effective for the reduction of functional groups that can form stable carbocation intermediates. For instance, tertiary alcohols can be readily reduced to the corresponding alkanes. wikipedia.org The general mechanism involves protonation of the substrate by the acid, followed by the transfer of a hydride from the silane to the resulting carbocation.

Alternatively, under radical conditions, the Si-H bond can undergo homolytic cleavage to generate a silyl (B83357) radical. msu.edu These silyl radicals can then participate in chain reactions, for example, to achieve the dehalogenation of alkyl halides. libretexts.org The utility of silanes in this context provides a less toxic alternative to traditional radical reducing agents like tributyltin hydride. msu.edu

Aldehyde-Assisted Alkoxysilane Condensation

A novel and efficient method for the formation of siloxane bonds from alkoxysilanes involves an aldehyde-assisted condensation reaction. mdpi.com This process is particularly relevant to the reactivity of trimethyl(octyloxy)silane. The reaction is catalyzed by a Ge(II)+ complex and requires a stoichiometric amount of an aldehyde for the quantitative conversion of the alkoxysilane to the corresponding disiloxane (B77578). mdpi.comdoaj.org

Detailed mechanistic studies, supported by DFT calculations, have elucidated a two-step process: mdpi.com

Formation of a Mixed Silyl Acetal (B89532): The reaction initiates with the nucleophilic attack of the alkoxysilane on the carbonyl carbon of the aldehyde, which is activated by the Ge(II)+ catalyst. This step leads to the formation of a mixed silyl acetal intermediate.

Nucleophilic Substitution: The mixed silyl acetal then undergoes a nucleophilic substitution reaction with a second molecule of the alkoxysilane, resulting in the formation of the disiloxane and a dialkyl acetal as a byproduct.

This mechanism highlights the dual role of the aldehyde as both a reactant and a facilitator of the siloxane bond formation.

Nucleophilic and Electrophilic Reactions of Silicon Centers

The silicon atom in trimethyl(octyloxy)silane is susceptible to both nucleophilic and electrophilic attack, a fundamental aspect of its chemistry.

Nucleophilic Reactions: Nucleophilic substitution at the silicon center is a common reaction pathway for alkoxysilanes. libretexts.org A nucleophile attacks the electrophilic silicon atom, leading to the displacement of the octyloxy group. The mechanism can proceed through different pathways, often involving a pentacoordinate silicon intermediate. core.ac.uk The rate and outcome of the reaction are influenced by the nature of the nucleophile, the leaving group, and the solvent.

Electrophilic Reactions: While the silicon center itself is electrophilic, organosilanes can also react with electrophiles, particularly when they contain unsaturated organic substituents. wikipedia.org In the context of trimethyl(octyloxy)silane, electrophilic reactions would typically involve the organic part of the molecule rather than direct attack at the silicon center, unless the silicon is part of a more complex, reactive system.

Reaction Kinetics and Mechanistic Pathways of Silicon-Containing Species

Rate-Determining Elementary Steps in Silane Activation

Identifying the rate-determining step is crucial for understanding and optimizing a chemical reaction. In the context of silane activation, this can vary significantly depending on the reaction type.

For the nickel-catalyzed hydrosilylation mentioned earlier, kinetic studies point to the carbon-silicon bond formation as the turnover-limiting, and therefore rate-determining, step. princeton.edu This implies that the preceding steps, such as the formation of the nickel-hydride active species and the insertion of the alkene, are relatively fast.

Table 2: Factors Influencing Rate-Determining Steps in Silane Reactions

Reaction Type Potential Rate-Determining Step Influencing Factors
Catalytic Hydrosilylation C-Si bond formation Catalyst structure, substrate

Free-Radical Mediated Pathways

Free-radical reactions involving organosilanes proceed through a characteristic chain reaction mechanism consisting of initiation, propagation, and termination steps. srmist.edu.inyoutube.comwikipedia.orgmasterorganicchemistry.com

Initiation: The reaction is initiated by the formation of silyl radicals. This can be achieved through the homolytic cleavage of the Si-H bond using heat or UV light, or by the action of a radical initiator.

Propagation: The silyl radical then reacts with a substrate, for example, by abstracting a halogen atom from an alkyl halide. This generates an alkyl radical, which can then react with another molecule of the silane to regenerate the silyl radical and form the product, thus propagating the chain.

Termination: The chain reaction is terminated when two radical species combine.

The efficiency of these free-radical pathways is dependent on the bond dissociation energies of the reacting species and the stability of the radical intermediates. The use of silanes like trimethyl(octyloxy)silane in such reactions offers a valuable synthetic tool.

Electrophilic Attack Mechanisms on Silanes

The susceptibility of silanes to electrophilic attack is a cornerstone of organosilicon chemistry, with the mechanism being significantly influenced by the nature of the electrophile and the substituents on the silicon atom. In the context of trimethyl(octyloxy)silane, the silicon atom is bonded to three methyl groups and an octyloxy group. The Si-C and Si-O bonds exhibit considerable polarity, with silicon being the electropositive center. This polarization makes the silicon atom a potential site for nucleophilic attack, but electrophilic attack is also a crucial aspect of its reactivity, particularly at the silicon-carbon and silicon-oxygen bonds.

One of the most common electrophilic attacks on alkoxysilanes like trimethyl(octyloxy)silane is hydrolysis, which can be catalyzed by either acids or bases. In an acidic medium, the reaction is initiated by the protonation of the oxygen atom of the alkoxy group. This protonation makes the alkoxy group a better leaving group and increases the electrophilicity of the silicon atom. Subsequently, a water molecule attacks the silicon center in a nucleophilic substitution reaction. This process can proceed through a pentacoordinate intermediate or a more concerted transition state. The reaction rate is influenced by both steric and electronic factors of the substituents on the silicon atom.

The electronic effects of substituents on the rate of acid-catalyzed hydrolysis of trialkoxysilanes can be quantified using the Taft equation:

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the substituted silane.

k₀ is the rate constant for a reference silane.

ρ* is the reaction constant that reflects the sensitivity of the reaction to polar effects.

σ* is the polar substituent constant, which quantifies the inductive effect of the substituent.

δ is the reaction constant reflecting the sensitivity to steric effects.

Eₛ is the steric substituent constant.

For the acid-catalyzed hydrolysis of a series of alkyltriethoxysilanes (R-Si(OEt)₃), a positive value for ρ* is typically observed, indicating that electron-withdrawing groups accelerate the reaction by further increasing the positive charge on the silicon atom in the transition state. sci-hub.senih.gov The octyloxy group in trimethyl(octyloxy)silane, being an alkoxy group, will influence the reaction kinetics in a similar manner.

Taft Correlation for Acid-Catalyzed Hydrolysis of R-Si(OEt)₃
Substituent (R)σ* (Polar Constant)Eₛ (Steric Constant)Relative Rate (k/k₀)
Methyl0.000.001.00
Ethyl-0.10-0.070.65
n-Propyl-0.115-0.360.42
i-Propyl-0.19-0.470.18

This interactive table allows for the sorting of data by clicking on the column headers. The data presented is representative of the general trend observed in the acid-catalyzed hydrolysis of alkyltriethoxysilanes and is used to infer the reactivity of trimethyl(octyloxy)silane.

The kinetic profile of these reactions is typically studied under pseudo-first-order conditions with respect to the silane, where the concentration of water and the catalyst are in large excess. The rate constant can be determined by monitoring the disappearance of the silane over time. nih.gov The reaction mechanism for the acid-catalyzed hydrolysis involves a fast pre-equilibrium protonation of the alkoxy group, followed by a rate-determining attack of water on the silicon atom. nih.gov

β-Silicon Effect in Organosilane Rearrangements and Reactivity

The β-silicon effect, also known as silicon hyperconjugation, is a critical concept in understanding the reactivity of organosilanes, particularly in reactions involving the formation of a positive charge at the carbon atom beta to the silicon atom. scispace.com This effect describes the stabilization of a carbocation by a silicon atom located at the β-position through hyperconjugation. The interaction involves the overlap of the filled σ orbital of the carbon-silicon bond with the empty p orbital of the carbocation. soci.org This overlap delocalizes the positive charge, thereby stabilizing the carbocationic intermediate and accelerating reactions that proceed through such species.

The β-silicon effect has profound implications for the rearrangements and reactivity of organosilanes. For instance, in solvolysis reactions of β-silyl substituted alkyl halides or tosylates, a significant rate enhancement is observed compared to their non-silylated counterparts. oup.com This acceleration is attributed to the stabilization of the developing carbocation in the transition state. The magnitude of this rate enhancement is a direct measure of the β-silicon effect.

The solvolysis of cyclohexyl derivatives provides a classic example for quantifying the β-silicon effect. The rate of solvolysis of a cyclohexyl tosylate with a trimethylsilyl (B98337) group at the 2-position (β-position) can be compared to the rate of solvolysis of the unsubstituted cyclohexyl tosylate. The ratio of these rates gives a quantitative measure of the stabilization provided by the β-silicon group.

Rate Enhancement due to the β-Silicon Effect in the Solvolysis of 2-Substituted Cyclohexyl Tosylates
Substituent at C-2SolventRelative Rate (k_substituted / k_unsubstituted)
H (unsubstituted)Acetic Acid1
cis-SiMe₃Acetic Acid1.2 x 10⁴
trans-SiMe₃Acetic Acid2.5 x 10⁵

This interactive table allows for the sorting of data by clicking on the column headers. The data illustrates the significant rate acceleration observed in solvolysis reactions due to the presence of a β-trimethylsilyl group, highlighting the magnitude of the β-silicon effect.

The stereochemistry of the β-silyl group relative to the leaving group is also crucial. For the effect to be maximal, an anti-periplanar arrangement between the C-Si bond and the leaving group is generally required, as this allows for optimal orbital overlap. scispace.com This stereoelectronic requirement can lead to highly stereospecific outcomes in reactions involving the β-silicon effect.

In the context of trimethyl(octyloxy)silane, while the direct β-silicon effect is not inherent to the molecule itself, its derivatives can be synthesized to leverage this effect. For example, if the octyl chain were to be functionalized with a leaving group at the β-position relative to a silicon-containing substituent, its reactivity would be significantly enhanced due to the β-silicon effect. This principle is widely exploited in organic synthesis to control reaction pathways and achieve desired stereochemical outcomes. oup.com

Advanced Spectroscopic and Analytical Characterization Techniques for Trimethyl Octyloxy Silane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of trimethyl(octyloxy)silane. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of the atoms.

One-dimensional NMR spectra of ¹H, ¹³C, and ²⁹Si nuclei are fundamental for the primary structural elucidation of trimethyl(octyloxy)silane. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For trimethyl(octyloxy)silane, the spectrum is characterized by distinct signals corresponding to the trimethylsilyl (B98337) group and the various methylene and methyl groups of the octyloxy chain. The nine equivalent protons of the three Si-CH₃ groups produce a sharp, strong singlet signal at approximately 0.1 ppm. The protons on the octyloxy chain appear at expected chemical shifts for an alkyl chain, with the methylene group adjacent to the oxygen (O-CH₂) being the most deshielded and appearing as a triplet around 3.6 ppm.

Predicted ¹H NMR Chemical Shifts for Trimethyl(octyloxy)silane

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Si-(CH₃)₃ ~ 0.1 Singlet 9H
-O-CH₂-(CH₂)₆-CH₃ ~ 3.6 Triplet 2H
-O-CH₂-CH₂-(CH₂)₅-CH₃ ~ 1.5 Multiplet 2H
-O-(CH₂)₂-(CH₂)₅-CH₃ ~ 1.3 Multiplet 10H

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Carbons bonded to electronegative atoms like oxygen are deshielded and appear at higher chemical shifts (downfield). openstax.org In trimethyl(octyloxy)silane, the carbon atoms of the trimethylsilyl group are highly shielded and appear far upfield, near 0 ppm. The carbons of the octyloxy chain are resolved along the spectrum, with the carbon directly bonded to the oxygen (C1) appearing around 62 ppm.

Predicted ¹³C NMR Chemical Shifts for Trimethyl(octyloxy)silane

Carbon Assignment Predicted Chemical Shift (ppm)
Si-(C H₃)₃ ~ -0.5 to 2.0
-O-C H₂-(CH₂)₇-CH₃ (C1) ~ 62.5
-O-CH₂-C H₂-(CH₂)₆-CH₃ (C2) ~ 33.1
-O-(CH₂)₆-C H₂-CH₃ (C7) ~ 22.8
-O-(CH₂)₇-C H₃ (C8) ~ 14.2

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si is well-suited for NMR analysis, although it has low natural abundance and sensitivity. huji.ac.il ²⁹Si NMR spectroscopy is highly sensitive to the electronic environment around the silicon atom, spanning a wide chemical shift range. huji.ac.il For trimethyl(octyloxy)silane, a single resonance is expected. Its chemical shift can be estimated by comparison with similar compounds like trimethylethoxysilane, which has a reported chemical shift of approximately +17.8 ppm relative to tetramethylsilane (TMS). rsc.org This technique is particularly powerful for studying the condensation and bonding of silanes on surfaces.

When trimethyl(octyloxy)silane is used to modify a surface, such as silica (B1680970), solid-state NMR (ssNMR) becomes a critical technique for characterizing the resulting interface. Unlike solution-state NMR, ssNMR can analyze immobile, insoluble materials. For a surface functionalized with trimethyl(octyloxy)silane, ¹³C and ²⁹Si ssNMR are particularly informative.

Research on similar long-chain alkylsilanes attached to silica has shown that ¹³C ssNMR can elucidate the conformation and mobility of the alkyl chains. researchgate.net For instance, the chemical shifts of the methylene carbons can indicate whether the octyl chains adopt a more rigid, all-trans conformation or a more mobile, disordered state with a mix of trans and gauche conformers. researchgate.net

²⁹Si ssNMR is used to analyze the bonding of the silane (B1218182) to the surface. It can distinguish between unreacted silanols on the silica surface (Q³, Si(OSi)₃(OH)) and the new covalent linkages formed by the silane, providing insight into the degree of surface coverage and the structure of the siloxane network formed.

For definitive structural confirmation, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing unambiguous evidence of atomic connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For trimethyl(octyloxy)silane, an HSQC spectrum would show a cross-peak connecting the ¹H signal at ~0.1 ppm to the ¹³C signal near 0 ppm, confirming they belong to the same Si-CH₃ groups. Similarly, it would correlate each proton signal from the octyl chain with its corresponding carbon signal.

Mass Spectrometry (MS) and Chromatography

Mass spectrometry and chromatography are complementary techniques used to determine the molecular weight, elemental composition, and purity of trimethyl(octyloxy)silane.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing volatile compounds like trimethyl(octyloxy)silane. thescipub.com The gas chromatograph separates the components of a sample, and the mass spectrometer provides structural information on the eluted compounds.

In a typical analysis, a GC chromatogram of a pure sample of trimethyl(octyloxy)silane would display a single peak at a characteristic retention time. The mass spectrum, typically obtained using Electron Ionization (EI), would show the molecular ion (M⁺) and a series of fragment ions that form a unique fingerprint. The molecular weight of trimethyl(octyloxy)silane is 216.42 g/mol , so the molecular ion peak would appear at an m/z (mass-to-charge ratio) of 216.

Common fragmentation pathways for alkoxysilanes include the loss of an alkyl group. A prominent peak would be expected at m/z 201, corresponding to the loss of a methyl radical ([M-15]⁺). Another characteristic and often highly abundant peak for trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Other fragments would arise from the cleavage of the octyl chain. GC-MS is also highly effective for the quantitative and qualitative analysis of organosilane monolayers that have been chemically removed from a substrate. rsc.org

Predicted Key Fragments in the EI Mass Spectrum of Trimethyl(octyloxy)silane

m/z Predicted Fragment Ion Identity
216 [C₁₁H₂₆OSi]⁺ Molecular Ion (M⁺)
201 [C₁₀H₂₃OSi]⁺ [M - CH₃]⁺
113 [C₈H₁₇]⁺ [Octyl]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically imparts very little energy to the analyte molecule, resulting in minimal fragmentation. While GC-MS is more common for volatile, nonpolar silanes, ESI-MS can be used to gently ionize the molecule to confirm its molecular weight.

In ESI-MS, ionization usually occurs through protonation or the formation of adducts with cations present in the solvent (e.g., Na⁺, K⁺). For trimethyl(octyloxy)silane, analysis in positive ion mode would be expected to yield a prominent peak for the protonated molecule, [M+H]⁺, at m/z 217. Depending on the solvent system and additives, a sodium adduct, [M+Na]⁺, at m/z 239 might also be observed. The primary advantage of ESI-MS is its ability to provide clear molecular weight information, which complements the structural fragmentation data obtained from GC-MS.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are instrumental in elucidating the molecular structure and chemical bonding within trimethyl(octyloxy)silane systems.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in molecules. When analyzing trimethyl(octyloxy)silane, FTIR can confirm the presence of its key structural features. The hydrolysis and condensation of silanes can be monitored by observing the disappearance of Si-O-R bands and the formation of Si-OH and subsequently Si-O-Si or Si-O-Metal bonds researchgate.net.

FTIR analysis of materials modified with silanes, including those with long alkyl chains, shows characteristic absorption bands. For instance, the presence of CH₂ and CH₃ groups from the octyloxy and trimethylsilyl moieties would be evident in the spectra nih.gov. The Si-O-C stretching vibration is also a key indicator of the silane structure nih.gov.

Functional Group Typical Wavenumber Range (cm⁻¹) Vibrational Mode
C-H (Alkyl)2850-2960Stretching
Si-O-C1000-1110Stretching
Si-C1250-1270Stretching (from Si-CH₃)
Si-O-Si1000-1100Asymmetric Stretching (in condensed systems)

This table presents expected FTIR peak ranges for key functional groups in trimethyl(octyloxy)silane.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is a powerful tool for studying the molecular vibrations of silanes and their reaction kinetics researchgate.netrsc.org. The technique can be used to analyze the hydrolysis and condensation reactions of various functionalized silanes by monitoring changes in the vibrational bands researchgate.netrsc.org.

For trimethyl(octyloxy)silane, Raman spectroscopy would be sensitive to the vibrations of the Si-C and C-C backbones. The symmetric stretching of Si-O bonds can also be observed and is influenced by the number of hydroxyl groups present during hydrolysis researchgate.net. The analysis of different organyltrialkoxysilanes has been a key aspect in understanding their reaction mechanisms, and similar principles can be applied to trimethyl(octyloxy)silane rsc.org.

Vibrational Mode Expected Raman Shift Range (cm⁻¹)
Si-C Symmetric Stretch600-750
C-H Stretching2800-3000
Si-O Stretching600-800

This table outlines the expected Raman shifts for significant vibrational modes in trimethyl(octyloxy)silane.

Surface Sensitive Spectroscopic Methods

When trimethyl(octyloxy)silane is used to modify surfaces, specialized techniques are required to analyze the topmost layers of the material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for characterizing thin layers of silanes on various substrates mdpi.com. The analysis depth of XPS is typically between 0.5 nm and 10 nm, making it ideal for studying surface modifications mdpi.com.

In the context of trimethyl(octyloxy)silane-treated surfaces, XPS can be used to identify the presence of silicon, oxygen, and carbon. High-resolution spectra of the Si 2p, O 1s, and C 1s regions can provide information about the chemical bonding. For example, the binding energy of the Si 2p peak can indicate whether silicon is bonded to carbon (Si-C) or oxygen (Si-O) mdpi.com. The quantitative analysis of XPS data can determine the atomic concentrations of the elements on the surface, confirming the presence and coverage of the silane layer researchgate.netresearchgate.netpsu.edu.

Element Photoelectron Peak Expected Binding Energy (eV) for Trimethyl(octyloxy)silane Information Provided
SiliconSi 2p~102Indicates Si-O-C and Si-C bonding environments mdpi.com.
CarbonC 1s~285Represents the alkyl chains of the octyloxy and trimethyl groups.
OxygenO 1s~532Corresponds to the Si-O-C linkage and potentially the underlying substrate.

This interactive table shows the expected XPS binding energies for the core elements in trimethyl(octyloxy)silane.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another highly surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a surface mdpi.comphi.com. It works by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions that are then analyzed based on their mass-to-charge ratio carleton.edu.

For surfaces modified with trimethyl(octyloxy)silane, ToF-SIMS can identify characteristic molecular fragments of the silane molecule, providing direct evidence of its presence and chemical structure on the surface. This technique is particularly useful for identifying organic molecules and can distinguish between different silane species on a surface materialinterface.com. The presence of fragments corresponding to the trimethylsilyl group ((CH₃)₃Si⁺) and the octyloxy group (C₈H₁₇O⁻) would be indicative of trimethyl(octyloxy)silane. ToF-SIMS can also provide information about the interface between the silane layer and the substrate through the detection of fragments containing atoms from both diva-portal.org.

Potential Fragment Ion Expected Mass-to-Charge Ratio (m/z) Structural Origin
(CH₃)₃Si⁺73Trimethylsilyl group
C₈H₁₇O⁻145Octyloxy group
SiC₃H₉O⁺89Fragment of trimethyl(oxy)silane

This table lists potential molecular fragments of trimethyl(octyloxy)silane that could be detected by ToF-SIMS.

Microscopic and Imaging Techniques

Microscopy and imaging are indispensable for the direct visualization of surfaces modified with trimethyl(octyloxy)silane. These techniques operate across various scales to provide qualitative and quantitative information on the effects of silanization on surface morphology, nanostructure, and topography.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a foundational technique for investigating the surface morphology of materials. It utilizes a focused beam of electrons to scan the sample surface, generating images that reveal detailed information about surface texture and composition. In the context of trimethyl(octyloxy)silane applications, SEM is instrumental in visualizing the macroscopic changes that occur on a substrate following treatment.

Research findings indicate that SEM analysis can starkly differentiate between untreated and silane-grafted surfaces. For instance, the treatment of a cellulosic paper substrate with a similar compound, n-octyl triethoxysilane (B36694), resulted in a distinct alteration of the surface morphology as observed by SEM. The technique can effectively show how the silane treatment modifies the inherent roughness and texture of the substrate, often leading to the formation of a distinct, uniform nano-layer. researchgate.net Field Emission SEM (FESEM), a higher-resolution variant, can be employed to reveal even finer details of the silane film's structure and homogeneity. researchgate.net These morphometrical studies are crucial for assessing the quality and uniformity of the silane coating, which directly impacts its performance in applications such as creating hydrophobic surfaces.

Table 1: Hypothetical SEM Analysis of Silicon Wafer Before and After Trimethyl(octyloxy)silane Treatment

Parameter Untreated Silicon Wafer Silane-Treated Silicon Wafer Observations
Surface Texture Smooth, with minor particulate contamination Uniformly smooth, evidence of a thin film coating Indicates successful and even deposition of the silane layer.
Magnification 5,000x 5,000x Comparative imaging at the same magnification highlights the coating effect.
Feature Analysis Sharp edges on surface defects Softened or obscured defect edges Suggests that the silane film has coated over pre-existing surface imperfections.
Qualitative Roughness Low Very Low The silane treatment appears to create a smoother, more regular surface.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for the characterization of nanomaterials, providing insights into their size, shape, and crystalline structure at the angstrom level. utexas.eduresearchgate.net When trimethyl(octyloxy)silane is used to functionalize nanoparticles (e.g., silica or metal oxides), TEM is essential for analyzing the resulting core-shell nanostructure.

The high-energy electron beam in a TEM passes through an ultrathin sample, allowing for direct visualization of the nanoparticle core and the surrounding, less electron-dense silane layer. researchgate.net This analysis can confirm the presence and uniformity of the silane coating, measure its thickness with nanoscale precision, and assess how the coating process affects the dispersion of the nanoparticles. Advanced TEM techniques, such as high-resolution TEM (HRTEM), can even provide information on the atomic structure of the nanoparticle and its interface with the silane layer. mdpi.com While TEM images are 2D projections, they provide critical data for understanding how the silane modification impacts the fundamental properties of the nanomaterial. researchgate.net

Table 2: Example TEM Data for Trimethyl(octyloxy)silane-Coated Gold Nanoparticles

Characteristic Measurement Method Significance
Core Particle Diameter 20.5 ± 1.2 nm Bright-Field TEM Imaging Determines the size and distribution of the inorganic nanoparticle core.
Silane Shell Thickness 1.8 ± 0.3 nm Bright-Field TEM Imaging Quantifies the thickness of the grafted organic silane layer.
Coating Uniformity High Visual Inspection of 100+ particles Assesses the consistency of the silanization process across the sample.
Crystallinity Crystalline Core, Amorphous Shell Selected Area Electron Diffraction (SAED) Confirms the crystalline nature of the gold core and the non-crystalline (amorphous) nature of the silane shell.

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanoscale with three-dimensional resolution. oamjms.eu It operates by scanning a sharp tip attached to a cantilever across the sample surface. By measuring the deflection of the cantilever, AFM can map the surface's topography with high precision. oamjms.eu It is particularly useful for analyzing thin and soft organic layers, such as those formed by silanes. wiley.com

AFM studies on surfaces modified with alkylsilanes reveal detailed information about the structure of the deposited film. researchgate.net The technique can distinguish between the formation of a smooth, complete monolayer and the growth of islands or polymeric structures, which can result in a rougher surface. wiley.com Quantitative data on surface roughness parameters, such as the average roughness (Ra) and root mean square roughness (Rq), can be extracted from AFM images to compare surfaces before and after silanization. nih.gov Beyond topography, AFM can also be operated in "force mode" to measure interactions, such as adhesion forces and the mechanical properties (e.g., Young's modulus) of the silane layer. bham.ac.uk

Table 3: AFM Surface Roughness Parameters for Glass Slides Coated with Trimethyl(octyloxy)silane

Sample Average Roughness (Ra) Root Mean Square Roughness (Rq) Maximum Peak Height (Rp)
Uncoated Glass Slide 0.8 nm 1.1 nm 9.5 nm
Silane-Coated Glass Slide 0.4 nm 0.6 nm 5.2 nm
Interpretation The significant decrease in all roughness parameters indicates the formation of a very smooth and uniform silane monolayer that planarizes the original substrate surface.

Laser-Scanning Confocal Microscopy for Spatial Distribution

Laser-Scanning Confocal Microscopy (LSCM) is an optical imaging technique used to achieve high-resolution, three-dimensional images of specimens. ucc.ie Its key advantage is the ability to reject out-of-focus light, allowing for the creation of thin "optical sections" of the sample. ucc.ie By acquiring a series of these sections at different depths, a 3D reconstruction of the sample can be generated. nih.gov

While trimethyl(octyloxy)silane itself is not fluorescent, LSCM can be used to study its spatial distribution by incorporating a fluorescent label. This can be achieved by either using a fluorescently-tagged version of the silane or by treating a substrate that contains a fluorescent component. This approach is invaluable for understanding how the silane distributes on complex, porous, or three-dimensional surfaces where techniques like AFM or SEM may be limited. For example, it could be used to visualize the penetration and distribution of the silane within a porous membrane or a fibrous network. The technique provides a clear map of where the silane is located, which is crucial for applications where a specific spatial arrangement is required. nih.gov

Table 4: Capabilities of LSCM for Analyzing Fluorescently-Labeled Silane Distribution

Capability Description Application Example
Optical Sectioning Acquires thin, in-focus images from specific depths within a thick sample. Determining the penetration depth of the silane into a porous polymer scaffold.
3D Reconstruction Stacks a series of optical sections to create a three-dimensional model of the sample. Visualizing the complete coverage of the silane over a network of microfibers.
Multi-Channel Imaging Simultaneously images multiple fluorescent labels with different emission wavelengths. Co-localizing the silane (labeled green) with specific active sites on a substrate (labeled red).
Spatial Quantification Allows for the measurement of fluorescence intensity in specific regions of interest. Quantifying the relative concentration of the silane on the outer surface versus the interior of a porous bead.

Thermogravimetric Analysis (TGA) for Quantitative Characterization of Grafted Layers

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a highly effective method for quantitatively determining the amount of silane grafted onto a substrate surface. nih.gov

When a substrate modified with trimethyl(octyloxy)silane is heated in the TGA instrument, the organic components (the trimethyl and octyloxy groups) will decompose and volatilize at specific temperatures, resulting in a measurable mass loss. The inorganic substrate (e.g., silica, metal oxide) remains stable at these temperatures. By precisely measuring this mass loss, one can calculate the amount of silane present on the surface. The charred residue at the end of the analysis can also be proportional to the quantity of grafted silane. nih.gov This technique is particularly valuable when correlated with other methods like elemental analysis to confirm the degree of surface functionalization. nih.gov

Table 5: Illustrative TGA Results for Silane-Modified Silica Nanoparticles

Temperature Range (°C) Mass Loss (%) Assignment
30 - 150 1.2% Removal of physisorbed water and solvent.
150 - 600 8.5% Decomposition and combustion of the grafted trimethyl(octyloxy)silane layer.
> 600 - Stable silica (SiO₂) residue.
Calculated Grafting Density 0.42 mmol/g Calculated based on the 8.5% mass loss attributed to the silane.

X-ray Reflectometry for Thin Film Thickness and Density Determination

X-ray Reflectometry (XRR) is a non-destructive analytical technique used to characterize thin films and layered structures. outermost-tech.com It provides highly accurate measurements of film thickness, density, and interfacial roughness. covalentmetrology.comblue-scientific.com The technique works by directing a beam of X-rays at a very small (grazing) angle to the sample surface and measuring the intensity of the reflected X-rays. outermost-tech.com

For a surface coated with a thin layer of trimethyl(octyloxy)silane, the X-rays reflect from both the top surface of the silane film and the interface between the silane and the substrate. The interference between these two reflected beams creates an oscillation pattern in the measured reflectivity curve. By fitting this experimental data to a theoretical model based on the Fresnel equations, precise values for the film's properties can be extracted. fraunhofer.de XRR is capable of measuring thickness in the range of a few to several hundred nanometers with sub-nanometer accuracy, making it ideal for characterizing self-assembled monolayers. fraunhofer.deuc.edu It is one of the few techniques that can directly measure the density of the thin film, which provides insight into the packing and ordering of the silane molecules on the surface. fraunhofer.de

Table 6: Typical XRR Data for a Trimethyl(octyloxy)silane Film on a Silicon Substrate

Parameter Description Measured Value
Layer Thickness The average thickness of the silane film. 1.52 ± 0.05 nm
Layer Density The electron density of the silane film, related to its mass density. 0.95 ± 0.02 g/cm³
Surface Roughness The roughness of the interface between the silane film and air. 0.25 nm
Interface Roughness The roughness of the interface between the substrate and the silane film. 0.31 nm

Computational and Theoretical Investigations of Trimethyl Octyloxy Silane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the chemical reactivity and properties of silanes.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving organosilanes like trimethyl(octyloxy)silane. These calculations can identify the transition states and intermediates, providing a detailed understanding of the reaction mechanisms. For instance, DFT studies on the hydrolysis and condensation of alkoxysilanes, which are fundamental reactions for the formation of siloxane bonds and self-assembled monolayers, have revealed the influence of the alkyl chain length and the nature of the leaving group on the reaction rates. While specific studies on trimethyl(octyloxy)silane are not abundant, research on similar short-chain and long-chain alkoxysilanes provides valuable insights.

Theoretical investigations have shown that the hydrolysis of the Si-O bond is often the rate-determining step and can be catalyzed by both acids and bases. DFT calculations can model the catalytic effect of water molecules or other catalysts by explicitly including them in the computational model. The energy barriers for these reactions can be calculated, offering a quantitative measure of the reaction kinetics. For example, in related systems, the activation energies for the hydrolysis of various alkoxysilanes have been computed, showing how the steric hindrance and electronic effects of the substituents on the silicon atom influence the reaction pathway.

Reaction Step Typical Calculated Activation Energy (kcal/mol) *Influencing Factors
Hydrolysis (First Si-O Bond)15-25Solvent, pH, Steric Hindrance
Condensation (Silanol-Silanol)5-15Local Concentration of Silanols, Catalyst
Condensation (Silanol-Alkoxysilane)10-20Nature of Alkoxy Group, Catalyst
Note: These are representative values from DFT studies on analogous alkoxysilanes and may vary for trimethyl(octyloxy)silane.

DFT methods are used to determine the most stable geometric structures (conformations) of molecules by finding the minimum energy on the potential energy surface. For a flexible molecule like trimethyl(octyloxy)silane, with its octyloxy chain, multiple conformations are possible due to the rotation around single bonds.

Conformational analysis using DFT can identify the lowest energy conformers and the energy differences between various rotational isomers (rotamers). This information is crucial for understanding the molecule's shape and how it packs on a surface. The octyl chain can adopt various conformations, from a fully extended all-trans configuration to more coiled gauche forms. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Parameter Typical DFT Calculated Value for Similar Long-Chain Silanes *
Si-O Bond Length1.65 - 1.68 Å
O-C Bond Length1.43 - 1.46 Å
Si-O-C Bond Angle120 - 125°
Dihedral Angle (trans)~180°
Dihedral Angle (gauche)~±60°
Note: These values are illustrative and based on DFT calculations of related organosilanes.

DFT calculations are particularly powerful for studying the interaction of molecules with surfaces. For trimethyl(octyloxy)silane, understanding its adsorption and subsequent chemisorption on substrates like silicon oxide, glass, or metal oxides is key to its application in surface modification.

DFT studies can model the adsorption process, distinguishing between physisorption (weak van der Waals interactions) and chemisorption (formation of covalent bonds). The calculations can determine the preferred binding sites on the surface, the adsorption energy, and the changes in the molecular and surface electronic structure upon adsorption. For the chemisorption of trimethyl(octyloxy)silane, this would involve the reaction of the silane (B1218182) with surface hydroxyl groups, leading to the formation of a stable Si-O-substrate bond. DFT can elucidate the reaction pathway for this covalent bond formation, including the identification of transition states and the calculation of activation barriers. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations provide detailed information on the dynamics and equilibrium properties of systems, making them ideal for investigating the behavior of organosilanes at interfaces and in self-assembled structures.

MD simulations are extensively used to model the behavior of organosilanes at various interfaces, such as liquid-solid, liquid-vapor, and liquid-liquid interfaces. escholarship.orgmdpi.commdpi.comnih.gov These simulations can provide insights into how molecules like trimethyl(octyloxy)silane orient themselves at an interface, the structure of the interfacial layer, and the dynamics of the molecules within this layer.

For instance, simulations can model the process of trimethyl(octyloxy)silane molecules from a solution migrating to a solid substrate. The simulations can reveal the influence of the solvent, temperature, and surface chemistry on the adsorption process. The orientation of the adsorbed molecules, with the trimethylsilyl (B98337) headgroup interacting with the surface and the octyl tail extending away from it, can be visualized and quantified.

Property Information from MD Simulations
Molecular OrientationTilt angle of the octyl chain with respect to the surface normal.
Interfacial DensityDensity profile of the silane molecules perpendicular to the interface.
Surface CoverageNumber of molecules adsorbed per unit area of the surface.
Diffusion CoefficientMobility of the silane molecules on the surface.

MD simulations are a powerful tool to study the self-assembly of long-chain silanes into ordered monolayers on surfaces. aps.org These simulations can capture the dynamic process of how individual trimethyl(octyloxy)silane molecules, initially randomly adsorbed on a surface, organize into a densely packed, ordered layer.

The simulations can reveal the key driving forces for self-assembly, such as the van der Waals interactions between the long octyl chains. As the surface coverage increases, these interactions become more significant, leading to the alignment of the chains and the formation of a quasi-crystalline structure. MD simulations can also explore the influence of factors like chain length, headgroup size, and substrate roughness on the final structure and quality of the self-assembled monolayer (SAM). researchgate.net The ordering dynamics can be complex, often involving initial adsorption followed by a slower surface diffusion and reorganization process to achieve a highly ordered state. aps.org

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can elucidate electronic structure, predict spectroscopic behavior, and map out reaction pathways. However, specific studies applying these techniques to Tetrakis(trimethylsilyloxy)silane are not readily found in publicly accessible research databases.

Table 1: Hypothetical Data Table of Calculated Electronic Properties of Tetrakis(trimethylsilyloxy)silane

Property Hypothetical Calculated Value Method/Basis Set
HOMO Energy Data not available DFT/B3LYP/6-31G*
LUMO Energy Data not available DFT/B3LYP/6-31G*
Dipole Moment Data not available DFT/B3LYP/6-31G*

This table is for illustrative purposes only, as specific research data is unavailable.

Without dedicated computational studies, a detailed discussion of the electronic characteristics and bonding of Tetrakis(trimethylsilyloxy)silane remains speculative and would rely on generalizations from similar, smaller siloxane molecules.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of compounds. For organosilicon compounds, the prediction of ²⁹Si Nuclear Magnetic Resonance (NMR) chemical shifts is of particular importance. General methodologies exist for predicting such shifts in silanes, often employing DFT calculations. An empirical approach based on group electronegativity has also been proposed for estimating ²⁹Si chemical shifts in silicates and could potentially be applied to Tetrakis(trimethylsilyloxy)silane.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for Tetrakis(trimethylsilyloxy)silane

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
²⁹Si (Central) Data not available Data not available
²⁹Si (Trimethylsilyl) Data not available Data not available
¹³C Data not available Data not available

This table is for illustrative purposes only, as specific research data is unavailable.

The application of established computational methods would be necessary to generate specific predicted NMR data for this compound, which could then be compared with experimental results for validation.

Applications of Trimethyl Octyloxy Silane in Advanced Materials Science and Engineering

Silane (B1218182) Coupling Agent Technology

Organofunctional silanes are recognized for their ability to form a durable bridge between organic and inorganic materials. dakenchem.com The general structure of these silanes allows one functional group to bond with an organic resin and another to attach to an inorganic substrate, creating a "coupling" effect. silicorex.comtcichemicals.com This mechanism is fundamental to their role in enhancing the performance of composite materials.

Interfacial Adhesion Enhancement in Polymer and Inorganic Composites

The primary function of a silane coupling agent is to improve the adhesion between dissimilar materials, particularly at the interface of organic polymers and inorganic fillers or substrates. researchgate.netmdpi.com Trimethyl(octyloxy)silane, through the hydrolysis of its octyloxy group, forms reactive silanol (B1196071) groups. ccl.netspecialchem.com These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass, or metal oxides, forming stable covalent oxane bonds (Si-O-Substrate). amchro.atethz.ch

Filler Dispersion and Compatibility Improvement in Polymer Matrices

Achieving a uniform dispersion of inorganic fillers within a polymer matrix is a significant challenge in composite manufacturing. researchgate.net Inorganic fillers are often hydrophilic, while many polymer matrices are hydrophobic, leading to poor compatibility and agglomeration of filler particles. researchgate.net

Treating the surface of inorganic fillers with trimethyl(octyloxy)silane modifies their surface chemistry. The octyl group, being a hydrocarbon chain, imparts a hydrophobic character to the filler surface. researchgate.net This surface modification reduces the natural tendency of the filler particles to agglomerate and improves their compatibility with the non-polar polymer matrix. d-nb.info The enhanced compatibility facilitates a more uniform dispersion of the filler throughout the polymer, which is crucial for achieving consistent and predictable material properties. mdpi.comnsf.gov

Enhancement of Mechanical Properties of Composite Materials

The improvements in interfacial adhesion and filler dispersion directly translate to enhanced mechanical properties of the resulting composite materials. hilarispublisher.com By ensuring a strong bond between the filler and the matrix, silane coupling agents enable efficient load transfer, which is fundamental to the reinforcing mechanism in composites. nih.govresearchgate.net

Table 1: Effect of Silane Treatment on Mechanical Properties of Composites (Illustrative)

Property Untreated Composite Silane-Treated Composite Percentage Improvement
Tensile Strength (MPa) 120 165 37.5%
Flexural Modulus (GPa) 8.5 11.2 31.8%

Note: The data in this table is illustrative and represents typical improvements observed in composites upon silane treatment. Actual values can vary depending on the specific polymer, filler, and processing conditions.

Adhesion Promotion in Coatings, Adhesives, and Sealants

Beyond bulk composite materials, trimethyl(octyloxy)silane is also utilized as an adhesion promoter in coatings, adhesives, and sealants. dakenchem.comevonik.com When applied to inorganic substrates like glass, metal, or ceramics, it forms a durable chemical link that enhances the adhesion of subsequent organic coatings or adhesives. dakenchem.com This is particularly important in applications where the final product is exposed to harsh environmental conditions, such as moisture or temperature fluctuations, which can compromise adhesive bonds. dakenchem.com

Silanes can be incorporated in two ways: either as a primer to pre-treat the substrate surface or as an additive directly blended into the coating or adhesive formulation. evonik.comsisib.com As a primer, a dilute solution of the silane is applied to the surface, forming a reactive layer. sisib.com As an additive, the silane migrates to the interface to establish the adhesive bond. sisib.com This results in improved durability, chemical resistance, and corrosion resistance of the final product. specialchem.com

Surface Functionalization and Modification

The ability of silanes to covalently bond to surfaces makes them ideal candidates for surface functionalization and modification, enabling the precise tailoring of surface properties. ethz.ch

Formation of Self-Assembled Monolayers (SAMs) with Controlled Orientation

Trimethyl(octyloxy)silane can be used to form self-assembled monolayers (SAMs) on various oxide-containing substrates. gelest.com SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a surface. gelest.com The process involves the hydrolysis of the octyloxy groups in the presence of surface moisture, followed by the covalent bonding of the silane molecules to the substrate's hydroxyl groups. ethz.ch

The non-hydrolyzable alkyl (octyl) and trimethyl groups then orient themselves away from the surface. The final arrangement and orientation of the molecules on the surface are critical to the function of the SAM. gelest.comnist.gov These organized monolayers can dramatically alter the surface properties, such as wettability, adhesion, and friction. For example, the long octyl chains can create a highly hydrophobic (water-repellent) surface. The ability to control the orientation and packing density of these molecules allows for the precise engineering of surfaces at the molecular level for applications in microelectronics, sensors, and biocompatible materials. gelest.comnih.gov

Hydrophobization and Water Repellence of Substrates (e.g., Wood, Concrete)

Trimethyl(octyloxy)silane is utilized for imparting water-repellent properties to a variety of porous substrates, including wood and concrete. When applied to these materials, the octyloxy group of the silane can react with hydroxyl groups present on the substrate surface in the presence of moisture. This reaction leads to the covalent bonding of the trimethylsilyl (B98337) group to the substrate, while releasing octanol (B41247) as a byproduct.

The long, nonpolar octyl chains attached to the silicon atom orient away from the surface, creating a thin, hydrophobic layer. This layer significantly reduces the surface energy of the substrate, causing water to bead up and run off rather than being absorbed. This protective barrier helps to prevent water ingress, which can lead to damage such as swelling and cracking in wood, and freeze-thaw damage in concrete. The treatment is generally colorless and does not significantly alter the appearance of the substrate.

The effectiveness of silane treatments for water repellency is well-documented. For instance, studies on various alkyltrialkoxysilanes have demonstrated their ability to significantly reduce water uptake in wood. researchgate.netnih.gov Similarly, silane-based water repellents are widely used for the protection of concrete structures, where they penetrate into the pores and form a hydrophobic layer that prevents water and salt ingress, thus mitigating corrosion of reinforcing steel. researchgate.netspecialchem.com

Table 1: Effect of Alkylsilane Treatment on Wood Water Repellency
TreatmentWater Contact Angle (°)Reference
Untreated Pine Wood< 10 scispace.com
HDTMS/MTMS Treated Pine Wood> 150 scispace.com

Note: HDTMS (hexadecyltrimethoxysilane) and MTMS (methyltrimethoxysilane) are examples of alkylsilanes used for wood hydrophobization. The data illustrates the significant increase in water contact angle, indicating enhanced water repellency.

Anti-Stiction Coatings and Low Surface Energy Surfaces

In the realm of microelectromechanical systems (MEMS), stiction—the adhesion of microscopic components to each other—is a major cause of device failure. Trimethyl(octyloxy)silane can be used to form anti-stiction coatings due to its ability to create low surface energy surfaces. These coatings are typically applied as self-assembled monolayers (SAMs) on the surfaces of MEMS devices.

The trimethylsilyl groups create a nonpolar, low-energy surface that minimizes the adhesive forces between components, thereby reducing stiction. The formation of these coatings is often achieved through vapor-phase deposition, which allows for uniform coverage of complex microstructures. Research into anti-stiction coatings for MEMS has explored various silane precursors, including amino-functionalized silanes, which are highly reactive with silicon surfaces. sci-hub.stdrexel.edu The principle of using organosilanes to create hydrophobic, low-adhesion surfaces is a key strategy in mitigating stiction in these devices. researchgate.netresearchgate.net

Table 2: Comparison of Surface Properties for Anti-Stiction Coatings
Coating TypeWater Contact Angle (°)Work of Adhesion (μJ/m²)Reference
Oxide~0–30High researchgate.net
LDDMS10345 researchgate.net
VDDMS10262 researchgate.net
VFOTS≥110≤20 researchgate.net

Note: This table presents data for various silane-based anti-stiction coatings, demonstrating the increase in water contact angle and a corresponding decrease in the work of adhesion, which are indicative of reduced stiction. LDDMS (Liquid Phase Deposited Dimethyldichlorosilane), VDDMS (Vapor Phase Deposited Dimethyldichlorosilane), VFOTS (Vapor Phase Deposited (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane).

Sol-Gel Chemistry and Hybrid Materials

The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors. Trimethyl(octyloxy)silane plays a significant role in this field as a precursor and a modifying agent.

Precursor Role in Sol-Gel Synthesis of Siloxane Networks

In sol-gel chemistry, trimethyl(octyloxy)silane can act as a co-precursor alongside other alkoxysilanes, such as tetraethoxysilane (TEOS). The sol-gel process involves the hydrolysis of the alkoxide groups to form silanol (Si-OH) groups, followed by condensation reactions between these silanol groups to form a three-dimensional siloxane (Si-O-Si) network. kompozit.org.tr

When trimethyl(octyloxy)silane is incorporated into the sol-gel formulation, its hydrolysis and subsequent condensation introduce trimethylsilyl groups into the resulting silica network. The presence of these organic groups modifies the properties of the final material, making it more hydrophobic and less brittle than a purely inorganic silica gel. The rate of hydrolysis and condensation can be controlled by factors such as pH, water-to-alkoxide ratio, and the choice of solvent and catalyst.

Development of Organically Modified Silicas (ORMOSILs)

Organically modified silicas, or ORMOSILs, are hybrid materials that combine the properties of inorganic glasses with those of organic polymers. Trimethyl(octyloxy)silane is a key ingredient in the synthesis of certain types of ORMOSILs. By incorporating the trimethyl(octyloxy)silane into a sol-gel reaction with a network-forming silane like TEOS, the resulting material possesses a hybrid structure where organic trimethylsilyl groups are covalently bonded to the inorganic silica network.

These ORMOSILs can exhibit a range of interesting properties, such as increased hydrophobicity, lower surface energy, and improved mechanical flexibility compared to pure silica. The ability to tailor the properties of ORMOSILs by varying the type and concentration of the organosilane precursor makes them suitable for a wide array of applications, including coatings, sensors, and matrices for optically active molecules.

Formation of Protective and Functional Coatings and Films

The sol-gel process utilizing trimethyl(octyloxy)silane is an effective method for producing protective and functional coatings on various substrates. These coatings can provide hydrophobicity, corrosion resistance, and other desired surface properties. The process involves applying the sol solution to a substrate via dip-coating, spin-coating, or spraying, followed by a curing step to promote the formation of the solid film.

The incorporation of trimethyl(octyloxy)silane into the sol-gel formulation results in a coating with a low surface energy due to the presence of the trimethylsilyl groups. This makes the coating water-repellent and can also provide resistance to graffiti and other forms of soiling. The versatility of the sol-gel method allows for the creation of thin, transparent, and durable coatings with tailored functionalities.

Polymer Science and Engineering

In the field of polymer science and engineering, silanes are widely used as coupling agents, crosslinkers, and surface modifiers. Trimethyl(octyloxy)silane, with its non-reactive trimethylsilyl group and a single hydrolyzable octyloxy group, can function as a surface modifying agent and a compatibilizer in polymer composites.

When used as a filler treatment in polymer composites, trimethyl(octyloxy)silane can modify the surface of inorganic fillers, such as silica or talc. The octyloxy group can react with the hydroxyl groups on the filler surface, effectively coating the filler particles with a layer of trimethylsilyl groups. This treatment can improve the dispersion of the filler within a non-polar polymer matrix by making the filler surface more hydrophobic and compatible with the polymer. scispace.com Improved filler dispersion can lead to enhanced mechanical properties and processing characteristics of the composite material. The non-reactive nature of the trimethylsilyl group means that it primarily acts through physical interactions (van der Waals forces) with the polymer matrix, rather than forming covalent bonds.

Catalysis and Organic Synthesis Applications

Beyond polymer modification, organosilanes are valuable reagents and catalysts in the field of organic chemistry, enabling a wide range of chemical transformations.

Organosilanes are key components in certain advanced catalytic systems. One notable application is in the asymmetric synthesis of chiral silanes. Research has shown that chiral phosphine-modified copper complexes can effectively catalyze the alcoholysis of prochiral dihydrosilanes. This process allows for the creation of chiral silanes with good to excellent stereoselectivity at the silicon atom. nih.gov This methodology demonstrates the potential for using metal catalysts to control the three-dimensional structure of organosilane products, which is crucial for applications in pharmaceuticals and fine chemicals.

The chemical upcycling of waste materials is a growing field focused on converting low-value waste into high-value chemicals and materials. chemrxiv.org While the direct synthesis of trimethyl(octyloxy)silane from waste is not yet a widely established industrial process, the principles of chemical upcycling offer a potential pathway. For instance, processes are being developed to depolymerize waste plastics like polyoxymethylene (POM) into value-added chemicals using acid catalysts. chemrxiv.org Similarly, waste poly(methyl methacrylate) (PMMA) can be chemically modified and reacted with industrial waste like sulfur to produce durable composites. researchgate.net Conceptually, silica-rich waste streams could be processed and functionalized to produce various organosilanes, representing a sustainable approach to specialty chemical manufacturing.

Trimethylsilane (B1584522) derivatives are versatile reagents in a variety of organic transformations, often facilitated by a catalyst. researchgate.net They are used to introduce trimethylsilyl groups into molecules or to participate in carbon-carbon bond-forming reactions. For example, allyltrimethylsilane (B147118) can be used with iron(III) chloride as a catalyst to perform allylation of benzyl (B1604629) methyl ethers. researchgate.net

In another application, a scalable, one-pot procedure has been developed for the synthesis of 2,2,2-trichloromethylcarbinols that relies on the in situ generation of trimethyl(trichloromethyl)silane. organic-chemistry.org This method avoids the need to handle a difficult reagent and allows the reaction to proceed under milder conditions than traditional methods. organic-chemistry.org These examples highlight the broad utility of trimethylsilane compounds in facilitating complex organic syntheses. researchgate.netorganic-chemistry.org

Table 2: Examples of Organosilanes in Catalyzed Organic Reactions

Organosilane Reagent Catalyst Transformation Type Reference
Allyltrimethyl silane Iron(III) chloride C-C bond formation (allylation) researchgate.net
Trimethylsilyl azide Iron(III) chloride/bromide Conversion of ethers to azides researchgate.net
Trimethyl(trichloromethyl)silane (generated in situ) Tetra n-butylammonium acetate Addition to aldehydes/ketones organic-chemistry.org

Emerging and Niche Applications

The unique chemical structure of trimethyl(octyloxy)silane, which combines a reactive silane group with a stable, nonpolar octyl chain, has led to its exploration in a variety of specialized, high-performance applications. These emerging uses leverage the compound's ability to modify surfaces, creating specific interfacial properties crucial for advanced technologies.

Interphase Structures and Orientation Layers in Liquid Crystal Displays

The uniform alignment of liquid crystal (LC) molecules is essential for the functionality of high-quality liquid crystal displays (LCDs). core.ac.uk This alignment is controlled by a thin orientation layer applied to the inner surfaces of the display's substrate. Organosilanes are increasingly used to create these layers via self-assembled monolayers (SAMs), offering a more precise and cleaner alternative to traditional mechanical rubbing of polyimide films. sci-hub.se

Trimethyl(octyloxy)silane is well-suited for this application. When applied to a substrate like glass or indium tin oxide (ITO), the silane end of the molecule forms a covalent bond with the surface's hydroxyl groups. The octyl chains then orient themselves away from the surface, creating a dense, nonpolar, low-energy interface. This layer of alkyl chains forces the elongated liquid crystal molecules to align in a specific, uniform direction, typically perpendicular to the surface (homeotropic alignment). mdpi.com The vertical orientation of LC molecules is known to correlate with the low surface energy of the polymer alignment film. nih.gov This precise control over molecular orientation is critical for achieving high contrast ratios, fast switching speeds, and wide viewing angles in advanced LCDs. dakenchem.com

Table 1: Influence of Alignment Layer on Liquid Crystal Properties
Alignment Layer TypePrimary Alignment MechanismTypical LC OrientationKey Advantages
Rubbed PolyimideMechanical Grooves & Polymer Chain OrientationPlanar (Parallel to rubbing)Established, low-cost process
Organosilane SAM (e.g., with octyl groups)Intermolecular forces with self-assembled alkyl chainsHomeotropic (Vertical)High uniformity, defect-free, precise control
Photo-alignmentAnisotropic photochemical reactionPlanar or TiltedNon-contact, patternable

Bonded Phases in Chromatography

In the field of analytical chemistry, trimethyl(octyloxy)silane serves as a key reagent in the creation of bonded phases for high-performance liquid chromatography (HPLC), particularly for reversed-phase chromatography. tandfonline.com The stationary phase in these applications typically consists of porous silica particles. gelest.com The surface of this silica is rich in silanol (Si-OH) groups, which can be chemically modified by reacting them with organosilanes. sci-hub.se

When silica is treated with a silane containing an octyl group, such as an octylsilane, a C8 (or octyl) bonded phase is created. sci-hub.se The silane chemically bonds to the silica surface, resulting in a durable stationary phase where the silica particles are covered with a layer of octyl chains. gelest.com These C8 columns are less hydrophobic than the more common C18 (octadecyl) columns, leading to shorter retention times for nonpolar analytes. tandfonline.com This characteristic makes them ideal for the rapid separation of moderately nonpolar compounds or for analyses where C18 columns provide excessive retention. The "trimethyl" part of the silane can be involved in "end-capping," a process where smaller, more reactive silanes like trimethylchlorosilane are used to bond with any remaining free silanol groups, reducing unwanted interactions and improving peak shape.

Table 2: Comparison of Common Alkyl Bonded Phases in Reversed-Phase HPLC
Bonded PhaseCommon NameRelative HydrophobicityTypical Applications
OctadecylsilaneC18HighGeneral purpose, separation of very nonpolar compounds, small molecules
OctylsilaneC8MediumSeparation of moderately polar and nonpolar compounds, peptides, pharmaceuticals
ButylsilaneC4LowSeparation of large biomolecules like proteins that may be denatured by stronger hydrophobic interactions
TrimethylsilaneC1Very LowSeparation of very polar compounds, used as end-capping reagent

Development of Abhesive Layers and Release Agents

Abhesive layers, also known as release agents or non-stick coatings, are designed to prevent adhesion between surfaces. The effectiveness of such a layer is determined by its surface energy; a low surface energy results in poor wetting and weak adhesive forces. Silanes featuring long alkyl chains are highly effective for creating these abhesive surfaces.

Treatment of a substrate with trimethyl(octyloxy)silane leads to the formation of a covalently bonded monolayer with the octyl groups oriented outwards. This dense layer of nonpolar hydrocarbon chains presents a very low surface energy, similar to that of polyethylene (B3416737) or wax. Consequently, materials that come into contact with the treated surface, including adhesives, polymers, and even water, exhibit very weak adhesion and are easily removed. This property is quantified by the water contact angle, where a higher angle indicates greater hydrophobicity and lower surface energy. The use of organosilanes can produce highly hydrophobic surfaces. gelest.com

Table 3: Representative Water Contact Angles for Various Surface Treatments
Surface Material / TreatmentTypical Water Contact AngleSurface Energy
Clean Glass (High Silanol Content)< 30°High
Polyethylene~95°Low
Polytetrafluoroethylene (PTFE)~110°Very Low
Glass Treated with Octylsilane> 100°Very Low

Applications in Hydrogen Storage Systems

Advanced hydrogen storage technologies often rely on materials like metal hydrides, which can store large amounts of hydrogen in a compact form. A significant challenge with many of these materials is their extreme sensitivity to moisture, as water can react with them, leading to irreversible degradation and preventing hydrogen release.

While trimethyl(octyloxy)silane itself is not a hydrogen carrier (unlike silanes with Si-H bonds), its ability to form robust, hydrophobic coatings makes it a candidate for a critical niche role in these systems. researchgate.net By applying it as a coating to the internal surfaces of storage tanks, valves, or conduits, a protective moisture barrier can be created. nih.gov Silane-based coatings are known to be hydrophobic while remaining permeable to water vapor, which can be a beneficial property in certain applications. gelest.com This hydrophobic layer acts to repel water molecules, preventing them from reaching and deactivating the sensitive hydrogen storage material within. nih.gov This protective function is crucial for ensuring the long-term stability and operational reliability of the hydrogen storage system.

Role in Advanced Nanocomposites (e.g., Core-Shell Nanocomposites)

Nanocomposites are materials that incorporate nanoparticles into a polymer matrix to achieve enhanced properties. A major challenge in developing nanocomposites is ensuring the proper dispersion of the nanoparticles and establishing strong adhesion between the inorganic nanoparticles and the organic polymer matrix. Organosilanes function as indispensable coupling agents or surface modifiers to address this challenge.

In the context of core-shell nanocomposites, trimethyl(octyloxy)silane can be used to modify the surface of an inorganic core nanoparticle (e.g., silica, titania, or a metal oxide). The silane end of the molecule reacts with the nanoparticle surface, forming a stable bond. The outward-facing octyl chains create a hydrophobic, organophilic shell around the inorganic core. This organic shell serves two primary purposes: it prevents the nanoparticles from agglomerating, and it enhances their compatibility and interfacial adhesion with a nonpolar polymer matrix like polypropylene (B1209903) or polyethylene. This results in a composite material with improved mechanical, thermal, and barrier properties.

Table 4: Structure of a Core-Shell Nanoparticle Modified with Trimethyl(octyloxy)silane
ComponentMaterial ExampleFunction
CoreSilica (SiO₂) NanoparticleProvides bulk properties (e.g., stiffness, thermal stability)
Interface/Coupling AgentTrimethyl(octyloxy)silaneBonds to the inorganic core and presents a compatible organic surface
Shell/MatrixPolypropylene (PP)Forms the continuous polymer phase, interacts with the octyl groups of the silane

Fundamental Interfacial Chemistry and Surface Interactions of Trimethyl Octyloxy Silane

Adsorption Mechanisms on Inorganic Substrates

The interaction of trimethyl(octyloxy)silane with inorganic surfaces, such as silica (B1680970) or metal oxides, is a multi-step process involving hydrolysis, hydrogen bonding, and covalent bond formation. These interactions lead to the modification of the substrate's surface properties, particularly its hydrophobicity and compatibility with other materials.

The primary mechanism for the strong adhesion of silanes to inorganic substrates is the formation of covalent siloxane bonds (Si-O-Substrate). This process is initiated by the hydrolysis of the alkoxy group in the presence of surface-adsorbed water or atmospheric moisture. For trimethyl(octyloxy)silane, the octyloxy group reacts with water to form a trimethylsilanol (B90980) intermediate and octanol (B41247) as a byproduct. russoindustrial.ruccl.nettcichemicals.com This reactive silanol (B1196071) can then undergo a condensation reaction with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica, glass, or metal oxides. russoindustrial.runih.gov The reaction results in the formation of a stable, covalent Si-O-Substrate linkage, effectively grafting the trimethylsilyl (B98337) group with its associated octyl chain onto the surface. shinetsusilicones.comresearchgate.net The reaction of these silanols with surface hydroxyls is a key step in covalently immobilizing the organosilane. researchgate.net The stability of this bond is crucial for the long-term performance of the surface treatment. ccl.net

The general reaction can be summarized as follows:

Hydrolysis: (CH₃)₃Si-O-(C₈H₁₇) + H₂O → (CH₃)₃Si-OH + C₈H₁₇-OH

Condensation: (CH₃)₃Si-OH + HO-Substrate → (CH₃)₃Si-O-Substrate + H₂O

This covalent attachment fundamentally alters the surface chemistry of the inorganic material. chalmers.senih.gov

Before the formation of covalent bonds, hydrogen bonding plays a significant role in the adsorption of trimethyl(octyloxy)silane onto hydroxylated surfaces. nih.gov After hydrolysis, the resulting trimethylsilanol intermediate can form hydrogen bonds with the surface silanol groups of the substrate. shinetsusilicones.com This initial interaction helps to bring the silane (B1218182) molecule into close proximity with the surface, facilitating the subsequent condensation reaction. nih.gov

The silanol group of the hydrolyzed silane is a strong hydrogen bond donor and acceptor. nih.gov Additionally, the oxygen atom in the octyloxy group can also participate in hydrogen bonding with surface hydroxyls. These interactions are a critical precursor to covalent bond formation, although they are weaker than the final Si-O-Substrate linkage. russoindustrial.ru The presence of a network of hydrogen bonds at the interface can influence the orientation of the adsorbed silane molecules. nih.gov

When applied to nanoparticles, such as fumed silica, trimethyl(octyloxy)silane can significantly improve their dispersion in a polymer matrix or solvent. rubbernews.comgoogle.com This is primarily achieved through steric hindrance or stabilization. semanticscholar.org Once covalently bonded to the particle surface, the bulky trimethylsilyl groups and the flexible octyl chains create a layer that physically prevents the nanoparticles from agglomerating. rubbernews.com This steric barrier overcomes the van der Waals forces of attraction between the particles, leading to a more stable and uniform dispersion. mdpi.com

The non-polar octyl chains also modify the surface energy of the inorganic particles, making them more compatible with non-polar polymer matrices. researchgate.net This improved compatibility reduces the tendency for the particles to clump together, further enhancing dispersion. nih.gov While electrostatic interactions can also play a role in particle dispersion, the primary effect of a non-ionic silane like trimethyl(octyloxy)silane is steric hindrance.

PropertyDescriptionReference
Primary Dispersion Mechanism Steric Hindrance semanticscholar.org
Effect of Octyl Chain Increases compatibility with non-polar media researchgate.net
Surface Energy Modification Reduces surface energy of inorganic particles researchgate.net
Result Prevents agglomeration and improves dispersion rubbernews.com

Polymer-Silane Interfacial Phenomena

Trimethyl(octyloxy)silane can act as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices. shinetsusilicones.comshinetsusilicone-global.com Its effectiveness is determined by the interactions at the polymer-silane interface.

While trimethyl(octyloxy)silane does not have a reactive organic group to form direct covalent bonds with a polymer matrix, it contributes to the formation of a robust interface. nih.gov The layer of silane on the filler surface can physically entangle with the polymer chains. technion.ac.il This can lead to the formation of a semi-interpenetrating polymer network (semi-IPN), where the polymer chains are physically mixed with the silane layer at the interface. technion.ac.ilijstr.org In a semi-IPN, one polymer is cross-linked while the other is linear. technion.ac.il The entanglement of the polymer chains within the silane layer enhances the stress transfer from the polymer matrix to the filler, thereby improving the mechanical properties of the composite material. nih.govmdpi.com The formation of such networks is a key mechanism for adhesion promotion by silanes. scispace.com

The length of the alkyl chain on the silane molecule has a significant impact on its interaction with polymer matrices. nih.gov The octyl chain of trimethyl(octyloxy)silane is long enough to provide a hydrophobic surface on the treated filler, which improves its compatibility and dispersibility in non-polar polymers like polypropylene (B1209903). elsevierpure.com This enhanced compatibility leads to better interfacial adhesion between the filler and the matrix. semanticscholar.org

Alkyl Chain LengthEffect on Water Contact AngleInterfacial AdhesionReference
Short (e.g., Methyl)Lower hydrophobicityWeaker researchgate.net
Medium (e.g., Octyl)High hydrophobicityStronger nih.gov
Long (e.g., Octadecyl)Very high hydrophobicityMay decrease due to chain ordering mdpi.com

Wettability and Surface Energy Modifications

The application of trimethyl(octyloxy)silane to substrates induces significant changes in their surface properties, primarily affecting wettability and surface energy. This modification is rooted in the molecular structure of the silane, which features a reactive silane head group and a nonpolar octyl tail. Upon reaction with a surface, the molecule orients itself to expose the hydrocarbon chain, fundamentally altering the nature of the interface.

Formation of Hydrophobic Surfaces and Related Surface Properties

The primary application of trimethyl(octyloxy)silane in surface modification is the creation of hydrophobic, or water-repellent, surfaces. innospk.comdakenchem.com This effect stems from the low surface energy of the densely packed octyl groups presented at the interface. Surfaces suitable for modification, such as glass, metals, or ceramics, are typically polar and hydrophilic due to the presence of hydroxyl (-OH) groups. gelest.com The silane's head group reacts with these hydroxyls, forming stable covalent bonds (Si-O-Substrate). wikipedia.org This chemical bonding anchors the molecule to the surface, while the long, nonpolar octyl chains orient themselves away from the substrate. gelest.com

This dense layer of hydrocarbon tails effectively shields the polar surface underneath. gelest.comnih.gov The result is a nonpolar surface that minimizes its interaction with water. Water droplets on such a surface exhibit a high contact angle, beading up rather than spreading out. researchgate.net The degree of hydrophobicity is influenced by factors such as the density of the silane molecules on the surface (surface coverage) and the ordering of the alkyl chains. gelest.com For instance, the modification of cellulosic materials with triethoxy(octyl)silane has been shown to achieve water contact angles as high as 135°. researchgate.net Similarly, functionalizing nanodiamonds with this silane resulted in superhydrophobicity, with a contact angle of 151°. researchgate.net

The table below summarizes typical water contact angles on various substrates before and after treatment with alkylsilanes, demonstrating the significant increase in hydrophobicity.

SubstrateTreatmentTypical Water Contact Angle
GlassUntreated< 10°
GlassAlkylsilane Treated> 100°
Cellulosic MaterialTriethoxy(octyl)silane Treated135° researchgate.net
NanodiamondsTriethoxy(octyl)silane Treated151° researchgate.net

Critical Surface Tension Considerations in Coating Applications

The concept of critical surface tension is crucial for understanding the wettability of a solid surface in coating applications. It represents the surface tension a liquid must have to completely wet the solid. Surfaces modified with trimethyl(octyloxy)silane exhibit a significantly lower critical surface tension compared to their untreated counterparts.

This reduction in surface energy is a direct consequence of the nonpolar octyl groups at the interface. A low critical surface tension is indicative of a surface that resists wetting by liquids, particularly those with high surface tension like water. gelest.com By controlling the surface chemistry with silanes, a wide range of critical surface tensions can be achieved. gelest.com For surfaces treated with alkylsilanes, the critical surface tension is typically in the range of 20-30 mN/m. gelest.comgelest.com Surfaces within this range are hydrophobic and water-repellent but are still wetted by hydrocarbon oils, a property known as being oleophilic. gelest.comgelest.com If the critical surface tension is reduced further, to below 20 mN/m, the surface becomes both hydrophobic and oleophobic (oil-repellent). gelest.comgelest.com

The table below presents the critical surface tensions for various surfaces, including those treated with silanes similar in function to trimethyl(octyloxy)silane.

SurfaceCritical Surface Tension (γc) in mN/m
Poly(tetrafluoroethylene)18.5 gelest.com
Octadecyltrichlorosilane Treated Surface20-24 gelest.com
Methyltrimethoxysilane Treated Surface22.5 gelest.com
Polypropylene29
Polystyrene33
Glass (Clean)> 70

Self-Assembly Processes and Monolayer Structures

Trimethyl(octyloxy)silane can form highly organized, single-molecule-thick layers on substrates through a process known as self-assembly. These self-assembled monolayers (SAMs) are created by the spontaneous adsorption and organization of the molecules from either a liquid or vapor phase onto a surface. wikipedia.orggelest.com

Ordered Arrangement in Self-Assembled Monolayers (SAMs)

Following this initial binding, a slower organizational process occurs. The long octyl tails, which are initially disordered, begin to arrange themselves into a densely packed, ordered structure. wikipedia.org This ordering is driven by the weak, attractive van der Waals forces between adjacent hydrocarbon chains. wikipedia.org To maximize these interactions and achieve the lowest energy state, the alkyl chains align themselves, typically tilting at a specific angle relative to the surface normal, to form a quasi-crystalline, two-dimensional structure. wikipedia.orgscilit.com The final result is a robust and uniform monolayer that presents a well-defined, nonpolar surface to the environment. gelest.comscilit.com

Quantitative Characterization of Monolayer Coverage and Density

The quality and properties of a SAM are determined by its thickness, molecular density, and degree of order. Several surface-sensitive analytical techniques are employed to quantitatively characterize these parameters.

Ellipsometry: This optical technique is used to measure the thickness of the monolayer with sub-nanometer precision. For a closely packed monolayer of a C8 alkylsilane, the expected thickness is on the order of 1 to 1.5 nanometers. nih.govlehigh.edu

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the surface. It can confirm the presence of silicon and carbon from the silane and can be used to estimate the surface coverage and chemical bonding states. lehigh.edu By correlating the nitrogen signal to the layer thickness for aminosilanes, a calibration for monolayer coverage can be established. lehigh.edu

Contact Angle Measurements: The advancing and receding contact angles of various liquids on the surface provide information about the wettability and, by extension, the quality and packing of the monolayer. A high water contact angle with low hysteresis (the difference between advancing and receding angles) is indicative of a well-ordered, dense, and uniform hydrophobic monolayer. nih.gov

Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the surface at the nanoscale. It can reveal the smoothness and uniformity of the SAM and detect the presence of defects or molecular aggregates. scilit.com

Research on similar long-chain alkylsilanes, such as octadecyltriethoxysilane (B1583869) on mica, has shown that well-ordered SAMs can achieve a packing density of approximately 20 Ų per molecule. illinois.edu The surface density for aminopropylsilane (B1237648) has been estimated at around 0.2 nm² (or 20 Ų) per amino group. nih.gov These values represent a close-packed arrangement of the alkyl chains.

Characterization TechniqueMeasured ParameterTypical Value for Alkylsilane SAMs
EllipsometryMonolayer Thickness1 - 1.5 nm
Contact Angle GoniometryWater Contact Angle> 100°
Infrared Spectroscopy (IR)Molecular OrderHigh degree of conformational order
Molecular ModelingPacking Density~20 Ų/molecule illinois.edu

Future Research Directions and Advanced Methodological Perspectives

Development of Novel Modification Mechanisms for Organosilanes

The functionalization of organosilanes is critical to expanding their applicability. A promising area of research involves the use of "click chemistry" to create novel silane-functionalized polymers. drexel.edu This methodology allows for the efficient and specific attachment of silyl (B83357) groups to polymer backbones under mild conditions. For instance, researchers have successfully synthesized copolymers and modified them through successive "click" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), to install silyl-triazole pendant groups. drexel.edu

Future work could adapt these principles to polymers incorporating trimethyl(octyloxy)silane moieties. This would involve designing polymer systems with appropriate functional groups that can readily react with the silane (B1218182) or a derivative. Such novel modification mechanisms could lead to the development of advanced materials, including specialized coatings and adhesives with precisely tailored properties. google.com The stability of the resulting silane linkages is a crucial aspect that requires thorough investigation, as it directly impacts their performance in low surface energy applications. drexel.edu

Investigation of Environmental and Sustainability Aspects of Silane Chemistry

As with all chemical manufacturing, there is a strong impetus to develop more environmentally benign processes for silane production and application.

Green Synthesis Routes and Protocols

The pursuit of sustainability in silane chemistry involves developing greener synthesis protocols that minimize waste and reduce reliance on petrochemicals. zmsilane.com Research is focused on creating innovative formulations that may incorporate renewable basic ingredients. zmsilane.com For the synthesis of compounds like trimethyl(octyloxy)silane, this could involve exploring catalytic systems that improve efficiency and reduce energy consumption. For example, methods developed for other silanes, such as using P2O5/Al2O3 as a catalyst for silylation of alcohols, could be adapted and optimized. chemicalbook.com The goal is to develop protocols that are not only efficient, with high yields, but also follow the principles of green chemistry, such as having high atom economy and utilizing recyclable catalysts. zmsilane.comgoogle.com The use of solvent-free systems or benign solvents like ethyl acetate for product purification represents another key aspect of green synthesis. chemicalbook.com

Waste Valorization in Organosilane Production

Waste valorization involves converting industrial waste and by-product streams into valuable chemicals. rsc.org This is an emerging area with significant potential for the sustainable production of organosilanes. While specific applications for organosilane production are still in early research stages, the principle involves using by-products from industries such as food processing, biodiesel production, or the pulp and paper industry as starting materials. rsc.org For example, bio-based alcohols derived from the fermentation of cellulosic waste could potentially serve as precursors for the alkoxy group in silanes like trimethyl(octyloxy)silane. mdpi.com This approach would create a more circular economy, reducing industrial waste while providing a renewable carbon source for chemical synthesis. rsc.org

Advanced Characterization of Complex Silane Systems and Their Interfaces

A comprehensive understanding of how silanes interact with substrates and form protective or functional layers requires advanced characterization techniques. The chemistry of organosilanes can be complex, involving hydrolysis, self-condensation reactions, and the formation of interfaces with various materials. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is a powerful tool for monitoring the kinetics of silane hydrolysis and condensation in real-time. researchgate.netafinitica.com This allows researchers to study the formation of silanol (B1196071) intermediates and subsequent siloxane (Si-O-Si) bonds. researchgate.netresearchgate.net Infrared (IR) and UV spectroscopy can also provide valuable data on the chemical structure and purity of synthesized silanes. researchgate.net For studying the thermal behavior and stability of these compounds, techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed. researchgate.net These advanced methods are crucial for elucidating the structure-reactivity relationships that govern the performance of silane-based materials. afinitica.com

Characterization TechniqueInformation ProvidedRelevance to Trimethyl(octyloxy)silane
NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Monitors hydrolysis and condensation kinetics; identifies intermediate species (silanols) and final products (siloxanes). researchgate.netafinitica.comElucidating the mechanism and rate of film formation on substrates.
Infrared (IR) Spectroscopy Confirms chemical structure by identifying functional groups. researchgate.netQuality control of synthesis and tracking the disappearance of Si-O-C bonds and appearance of Si-O-Si bonds. researchgate.net
Thermogravimetric Analysis (TGA) Determines thermal stability and decomposition temperatures. researchgate.netAssessing the durability and operational temperature limits of modified materials.
UV Spectroscopy Confirms the individuality and purity of the synthesized product. researchgate.netVerifying the purity of the silane precursor before application.

Deeper Understanding of Silane Oligomerization and Polymerization in Diverse Matrices

The efficacy of trimethyl(octyloxy)silane as a surface modifier is dependent on its ability to undergo hydrolysis and condensation to form a stable, cross-linked polysiloxane network. researchgate.net This process begins with the hydrolysis of the alkoxy group (octyloxy) in the presence of water to form reactive silanol (Si-OH) groups. researchgate.netresearchgate.net These silanols can then condense with hydroxyl groups on an inorganic substrate to form covalent Si-O-Substrate bonds, and with other silanol groups to form a durable siloxane (Si-O-Si) polymer network. nih.govresearchgate.net

Exploration of Retreatment Strategies for Silane-Modified Materials in Preservation and Durability

Materials treated with silanes for properties like water repellency or corrosion protection can degrade over time due to environmental exposure. Therefore, a critical area for future research is the development of effective retreatment strategies to restore the functionality of these materials. The ability of silanes to form hydrolyzable but reformable bonds provides a potential mechanism for stress relaxation and self-healing at the organic-inorganic interface.

Future studies should focus on understanding the degradation mechanisms of aged trimethyl(octyloxy)silane films and developing protocols for the reapplication of the silane. This would involve investigating surface preparation techniques for weathered substrates to ensure proper adhesion of the new silane layer. The goal is to create a retreatment process that effectively replenishes the protective siloxane network, extending the service life of the material. This is particularly relevant for applications in masonry waterproofing, corrosion protection, and the preservation of cultural heritage materials. google.com

Integration of Computational and Experimental Methodologies for Predictive Design and Optimization

The predictive design and optimization of chemical processes and molecular structures are increasingly reliant on the synergy between computational modeling and experimental validation. For "Silane, trimethyl(octyloxy)-", this integrated approach can significantly accelerate the discovery of new applications and the optimization of its synthesis and performance in various matrices.

Computational Approaches:

Computational chemistry offers powerful tools to predict the behavior of silane compounds at a molecular level. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into the electronic structure, reactivity, and intermolecular interactions of trimethyl(octyloxy)silane.

Predictive Modeling of Physicochemical Properties: While comprehensive databases of physical properties for a wide range of silanes are still under development, computational models can be employed to estimate key parameters for trimethyl(octyloxy)silane. These models often utilize topological descriptors and regression analyses to predict properties such as boiling point, density, and refractive index. Such predictions are invaluable for the initial design of experiments and for understanding the compound's behavior in different environments.

Reaction Mechanism and Kinetics: Understanding the hydrolysis and condensation reactions of alkoxysilanes is crucial for controlling their application, particularly in surface modification and material synthesis. Kinetic studies of analogous compounds, such as the B(C6F5)3-catalyzed reaction of hydrosilanes with alkoxysilanes including Me3SiOn-Oct (n-octyloxytrimethylsilane), have been investigated. These studies reveal that the reaction mechanism involves the transient formation of a complex between the hydrosilane, borane, and alkoxysilane, with subsequent hydride transfer. The reaction rates are influenced by steric effects of the alkoxy group; for instance, isopropoxy silane reacts more slowly than ethoxy and n-octyloxy homologues acs.org. Computational modeling can further elucidate these mechanisms for trimethyl(octyloxy)silane, predicting reaction pathways and activation energies, thereby enabling the optimization of reaction conditions.

Surface Interactions and Interfacial Properties: A key application of organosilanes is the modification of surfaces. MD simulations can model the adsorption and self-assembly of trimethyl(octyloxy)silane molecules on various substrates, such as silica (B1680970) or metal oxides. These simulations can predict the orientation of the molecules, the packing density, and the resulting surface energy. This information is critical for designing surfaces with specific wettability characteristics, such as hydrophobicity. The octyl group in trimethyl(octyloxy)silane is expected to play a significant role in creating a low-energy, hydrophobic surface.

Experimental Design and Optimization:

Experimental methodologies provide the necessary validation for computational predictions and are essential for process optimization. Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically investigate the effect of multiple variables on a process outcome.

For the synthesis and application of trimethyl(octyloxy)silane, DoE can be employed to:

Optimize Synthesis Conditions: Factors such as reaction temperature, catalyst concentration, and reactant molar ratios can be systematically varied to maximize the yield and purity of the final product.

Tailor Material Properties: In the formulation of coatings or composite materials, DoE can be used to optimize the concentration of trimethyl(octyloxy)silane and other components to achieve desired properties like adhesion, hardness, and hydrophobicity.

The integration of these computational and experimental approaches creates a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models. This iterative process leads to a more efficient and targeted development of new materials and applications for trimethyl(octyloxy)silane.

Methodology Application for Trimethyl(octyloxy)silane Predicted Outcome
Density Functional Theory (DFT)Calculation of electronic structure and reactivityPrediction of reaction pathways and activation energies for hydrolysis and condensation.
Molecular Dynamics (MD)Simulation of adsorption on surfacesUnderstanding of self-assembled monolayer formation and prediction of surface energy.
Predictive Property ModelingEstimation of physicochemical propertiesData for process simulation and safety assessments.
Design of Experiments (DoE)Optimization of synthesis and formulationMaximized product yield and tailored material performance.

Development of Advanced Functional Materials Based on Trimethyl(octyloxy)silane Derivatives and Analogues

The unique combination of a reactive silane group and a hydrophobic octyl chain makes trimethyl(octyloxy)silane and its analogues promising building blocks for a variety of advanced functional materials. Research in this area is focused on leveraging these properties to create materials with enhanced performance characteristics.

Hydrophobic and Oleophobic Coatings:

A primary application for silanes with long alkyl chains is the creation of water- and oil-repellent surfaces. The octyl group of trimethyl(octyloxy)silane can create a low-energy surface that exhibits hydrophobicity.

Analogous Systems: Research on triethoxy(octyl)silane has demonstrated its effectiveness in creating durable water-repellent finishes for textiles like cotton and polyester mdpi.com. These coatings are developed as eco-friendly alternatives to perfluoroalkyl compounds. The mechanism involves the in-situ hydrolysis and condensation of the silane to form a hydrophobic polymeric network on the fabric surface mdpi.com. Similar principles can be applied to trimethyl(octyloxy)silane to develop hydrophobic coatings for a variety of substrates, including glass, metals, and ceramics.

Stain-Resistant Fabrics: Functional nanohybrids have been synthesized through the co-condensation of (3-Glycidyloxypropyl)trimethoxysilane with various non-fluoro alkyltrialkoxysilanes, including triethoxy(octyl)silane nih.gov. These have been used to create hydrophobic and water-based stain-resistant coatings on cotton fabrics nih.gov.

Hybrid Organic-Inorganic Materials:

The ability of silanes to bridge organic and inorganic materials allows for the creation of hybrid materials with tailored properties. Trimethyl(octyloxy)silane can be incorporated into polymer matrices to improve their properties.

Surface Modification of Fillers: In composite materials, silanes are used to treat inorganic fillers (e.g., silica, clay) to improve their dispersion in and compatibility with a polymer matrix. Treating fillers with trimethyl(octyloxy)silane would render their surfaces hydrophobic, facilitating their incorporation into non-polar polymers and potentially improving the mechanical properties of the resulting composite.

Self-Assembled Monolayers (SAMs):

The controlled deposition of silanes onto surfaces can lead to the formation of highly ordered self-assembled monolayers. The structure of trimethyl(octyloxy)silane is well-suited for the formation of SAMs on hydroxylated surfaces. These SAMs can be used to precisely control the surface properties at the nanoscale.

Material Type Role of Trimethyl(octyloxy)silane Derivative/Analogue Potential Application Key Properties
Hydrophobic CoatingsForms a low-energy surface due to the octyl groups.Water-repellent textiles, anti-fouling surfaces, moisture barriers for electronics.High water contact angle, durability.
Hybrid CompositesActs as a coupling agent between inorganic fillers and organic polymers.High-performance plastics, dental restoratives.Improved mechanical strength, enhanced filler dispersion.
Functionalized NanoparticlesSurface modification to control dispersibility and interfacial properties.Advanced drug delivery systems, novel catalysts.Tailored surface chemistry, controlled aggregation.

The continued investigation into the fundamental chemistry and material applications of trimethyl(octyloxy)silane and its derivatives holds significant promise for the development of next-generation materials with enhanced functionality and performance. The integration of predictive computational modeling with systematic experimental validation will be instrumental in unlocking the full potential of this versatile organosilane compound.

Q & A

Q. What are the primary synthetic routes for trimethyl(octyloxy)silane, and how do reaction conditions influence yield?

Trimethyl(octyloxy)silane is typically synthesized via nucleophilic substitution between chlorotrimethylsilane (TMCS) and octanol derivatives under anhydrous conditions. A common method involves reacting octanol with TMCS in the presence of a base (e.g., pyridine) to neutralize HCl byproducts, which can otherwise degrade silane intermediates . Solvent choice (e.g., toluene or hexane) and temperature control (40–60°C) are critical to minimize side reactions like oligomerization . Yield optimization requires rigorous exclusion of moisture, as water hydrolyzes TMCS to hexamethyldisiloxane, reducing efficiency .

Q. How can researchers characterize the purity and structure of trimethyl(octyloxy)silane?

Key characterization techniques include:

  • NMR spectroscopy : <sup>1</sup>H NMR confirms the presence of octyloxy (δ 0.5–1.5 ppm for methylene protons) and trimethylsilyl groups (δ 0.1–0.3 ppm) .
  • FTIR : Peaks at ~1080 cm<sup>−1</sup> (Si–O–C stretching) and ~1250 cm<sup>−1</sup> (Si–CH3 bending) validate functional groups .
  • Gas chromatography (GC) : Retention time comparison with standards ensures purity, while mass spectrometry (MS) identifies fragmentation patterns .

Q. What safety precautions are essential when handling trimethyl(octyloxy)silane?

This compound is classified as a flammable liquid (GHS Category 3) and reacts with water to release flammable gases (H261) . Key precautions:

  • Use inert atmospheres (N2 or Ar) during synthesis.
  • Employ explosion-proof equipment and avoid static discharge .
  • Wear PPE: nitrile gloves, safety goggles, and flame-retardant lab coats. Store away from oxidizers and aqueous solutions .

Advanced Research Questions

Q. How does trimethyl(octyloxy)silane function in surface modification, and what experimental parameters affect its monolayer formation?

Trimethyl(octyloxy)silane acts as a coupling agent, forming self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., SiO2). The octyloxy chain provides hydrophobicity, while the trimethylsilyl group anchors to substrates. Key factors:

  • Substrate pretreatment : Surface activation via plasma or piranha solution enhances silanol (-SiOH) density, improving SAM uniformity .
  • Reaction time and concentration : Longer incubation (12–24 hrs) and higher silane concentrations (1–5% v/v) maximize coverage but may cause multilayer defects .
  • Solvent polarity : Toluene or hexane minimizes competitive hydrolysis compared to polar solvents .

Q. How can researchers resolve contradictions in hydrolytic stability data for trimethyl(octyloxy)silane?

Discrepancies in hydrolysis rates often arise from:

  • Trace moisture in solvents : Even ppm-level water accelerates hydrolysis. Use Karl Fischer titration to verify solvent dryness .
  • pH dependence : Acidic or basic conditions catalyze hydrolysis. Buffered aqueous systems (pH 4–7) provide controlled degradation studies .
  • Analytical methods : Compare GC-MS (quantifies silanol byproducts) with contact angle measurements (tracks surface hydrophobicity loss) .

Q. What strategies mitigate byproduct formation during trimethyl(octyloxy)silane synthesis?

Common byproducts include:

  • Hexamethyldisiloxane : Formed via TMCS hydrolysis. Mitigation: Strict anhydrous conditions and molecular sieves to trap moisture .
  • Oligomers : Result from silanol condensation. Additives like triethylamine scavenge HCl, reducing silanol availability .
  • Octyl chloride : Generated if TMCS is in excess. Stoichiometric control (1:1 TMCS:octanol) and slow reagent addition minimize this .

Q. How can computational modeling guide the design of trimethyl(octyloxy)silane derivatives for specific applications?

Density functional theory (DFT) simulations predict:

  • Thermodynamic stability : Energy minimization reveals favorable conformations of the octyloxy chain .
  • Reactivity trends : Electron density maps identify nucleophilic/electrophilic sites for functionalization (e.g., fluorination for enhanced hydrophobicity) .
  • Surface interaction energies : Molecular dynamics (MD) models simulate SAM adhesion to substrates, aiding in material selection .

Methodological Resources

  • Spectral databases : NIST Chemistry WebBook provides reference IR, NMR, and MS data .
  • Safety protocols : OSHA HCS guidelines (29 CFR 1910) detail handling flammable/toxic silanes .
  • Synthetic optimization : Journals like Organic Syntheses offer validated procedures for silane chemistry .

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